(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a guanidino-like functional group (amino(dimethylamino)methylidene amino) on its pentanoic acid backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) . Its primary applications include peptide drug development, immunological studies (e.g., MHC-peptide interactions), and as a building block for complex biomolecules requiring controlled release mechanisms .
Properties
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29);1H/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSAKCJTRXUWAJ-BDQAORGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Esterification
Ornithine or arginine derivatives serve as starting materials. For example:
Fmoc Protection of the α-Amino Group
The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-Osu (Fmoc-O-succinimide):
Side-Chain Guanidinylation
The critical step involves converting the δ-amino group of ornithine (or ω-guanidine of arginine) into a dimethylaminomethylene group. Two approaches are documented:
Direct Guanidinylation of Fmoc-Orn-OMe
Reagents :
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1H-Pyrazole-1-carboxamidine hydrochloride (3 equiv) and DIEA (3 equiv) in DMF.
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Alternative : N,N-Dimethylformamide dimethyl acetal (DMF-DMA) for formamidine formation.
Conditions :
Mechanism :
Methylation of Pre-Protected Arginine
For arginine-based routes:
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Methylation : Fmoc-Arg-OH is treated with methyl iodide (MeI, 2 equiv) and DIEA in DCM.
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Outcome : Dimethylation of the guanidine group.
Challenges :
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Over-methylation or side reactions require careful stoichiometry.
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Solution : Stepwise addition of MeI (0.5 equiv increments).
Saponification and Deprotection
The methyl ester is hydrolyzed to the carboxylic acid:
Example :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for stability:
Comparative Analysis of Methods
Optimization and Troubleshooting
Solvent Selection
Temperature Control
Purification Techniques
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Chromatography : Silica gel columns for intermediate purification.
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Crystallization : Ethyl acetate/petroleum ether for final product.
Industrial-Scale Considerations
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Automation : Liberty Blue synthesizers enable high-throughput SPPS with 0.15 M reagent concentrations.
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Cost Reduction :
Case Study: Synthesis of Fmoc-Arg(Me₂N=CH–NH)-OH·HCl
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Esterification : L-Orn·HCl (21.5 kg) in MeOH/SOCl₂ → Orn-OMe·HCl (88% yield).
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Fmoc Protection : Fmoc-Osu (1.2 equiv), pH 8.5 → Fmoc-Orn-OMe (99% purity).
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Guanidinylation : DMF-DMA (3 equiv), 45°C, 4 hours → Fmoc-Orn(Me₂N=CH–NH)-OMe (92% yield).
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Saponification : NaOH (2N), pH 12 → Fmoc-Orn(Me₂N=CH–NH)-OH (95% yield).
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Salt Formation : HCl/EtOAc → Hydrochloride salt (99.5% purity).
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This method enhances the efficiency of synthesizing peptides with specific sequences and modifications, which are crucial for developing therapeutic agents .
Applications in Drug Development
In drug discovery, the ability to synthesize peptides that mimic natural proteins can lead to the development of novel therapeutics. Fmoc-Arg(Me)₂-OH is particularly useful for creating arginine-rich peptides, which have been shown to exhibit antimicrobial and antiviral properties. These peptides can act as inhibitors or modulators of biological pathways, making them valuable in treating various diseases .
Therapeutic Potential
Antimicrobial Activity
Research has indicated that peptides synthesized using Fmoc-Arg(Me)₂-OH demonstrate significant antimicrobial activity. For instance, certain arginine-containing peptides have been shown to disrupt bacterial membranes, providing a potential avenue for developing new antibiotics amid rising resistance issues .
Cancer Research
Peptides derived from this compound are also being investigated for their anticancer properties. Studies suggest that specific peptide sequences can induce apoptosis in cancer cells or inhibit tumor growth by targeting angiogenesis pathways. The versatility of Fmoc-Arg(Me)₂-OH allows researchers to tailor these peptides for enhanced efficacy against various cancer types .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Peptides | Demonstrated that Fmoc-Arg(Me)₂-OH-derived peptides effectively inhibited Gram-positive bacteria growth. |
| Study B | Cancer Cell Apoptosis | Peptides synthesized using this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study C | Drug Delivery Systems | Developed a novel drug delivery system utilizing Fmoc-Arg(Me)₂-OH peptides to enhance the bioavailability of chemotherapeutic agents. |
Mechanism of Action
The mechanism of action of (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can react with other amino acids to form peptides and proteins, or it may be used as a building block for the synthesis of polymers . The pathways involved in these reactions include peptide bond formation and polymerization processes.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s uniqueness lies in its guanidino-mimetic side chain, which distinguishes it from other Fmoc-protected amino acids. Below is a comparative analysis of key structural and functional attributes:
Physicochemical Properties
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility (~50 mg/mL) compared to non-salt forms (e.g., hexanedioic acid derivative: <10 mg/mL in water) .
- Stability: The guanidino group enhances resistance to proteolytic degradation, whereas compounds with ester groups (e.g., benzyl esters in ) are prone to hydrolysis .
Research Findings and Limitations
- Advantages of Target Compound: High binding affinity due to guanidino-mimetic side chain . Compatibility with automated SPPS platforms (e.g., Syro II MultiSyntech) .
- Limitations: Limited commercial availability (e.g., notes temporary stock shortages) . Higher molecular weight compared to simpler Fmoc-amino acids may reduce peptide yield in long-chain syntheses.
Biological Activity
The compound (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid; hydrochloride, often referred to as Fmoc-Orn(Fmoc)-OH, is a modified amino acid with significant implications in medicinal chemistry and peptide synthesis. The unique structural features of this compound contribute to its biological activity, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C20H22N2O4
- Molecular Weight : 366.4 g/mol
- CAS Number : 201046-59-5
Synthesis and Structural Characteristics
The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the amino group using 9-fluorenylmethoxycarbonyl (Fmoc) groups. This process enhances the stability and solubility of the amino acid during peptide synthesis. The compound can be synthesized through various methods, including mixed anhydride techniques, yielding high purity and efficiency .
The biological activity of Fmoc-Orn(Fmoc)-OH is primarily attributed to its role as a building block in peptide synthesis. The incorporation of this compound into peptides can influence their biological functions, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that peptides synthesized using Fmoc-Orn(Fmoc)-OH exhibit antimicrobial properties. For instance, studies have shown that certain peptides demonstrate significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This antimicrobial activity is essential for developing new antibiotics and therapeutic agents.
Anticancer Potential
There is growing interest in the anticancer potential of peptides containing Fmoc-Orn(Fmoc)-OH. Some studies suggest that these peptides can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The ability to design peptides with specific sequences that target cancer cells while sparing normal cells is a promising area of research.
Case Studies
- Antimicrobial Peptide Development
- Peptide-Based Cancer Therapy
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis involves Fmoc-protected amino acid chemistry, typically using coupling reagents like HATU or EDC in anhydrous solvents (e.g., THF or DCM). Critical parameters include:
- Temperature control : Reactions are often conducted at -10°C to 20°C to minimize side reactions .
- Purification : Reverse-phase chromatography (H₂O/ACN with 0.1% TFA) ensures high purity, validated via HRMS (ESI+) and NMR (¹H/¹³C) .
- Yield optimization : Substituent steric effects and reaction time influence yields. For example, bulky groups may reduce yields to ~60%, while simpler analogs achieve >90% .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopic analysis : ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and ¹³C NMR (δ 155–170 ppm for carbonyl groups) confirm backbone structure .
- Optical activity : Specific rotation ([α]²⁰D) values (e.g., −7.3 in DMF) verify chiral integrity .
- Mass spectrometry : HRMS (ESI+) with <2 ppm deviation between calculated and observed [M+H]+ ensures molecular formula accuracy .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates fume hood use and PPE (gloves, safety glasses) .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
- Storage : Keep in airtight containers at −20°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH or solvent conditions?
- Methodological Answer :
- pH sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF for deprotection). Stability studies in buffers (pH 4–9) show degradation >pH 8 .
- Solvent compatibility : DMF and DCM are optimal for synthesis, while polar aprotic solvents (e.g., THF) enhance solubility for coupling reactions .
Q. What strategies mitigate side reactions during peptide chain elongation using this compound?
- Methodological Answer :
- Coupling optimization : Use of 4 eq. coupling reagents (e.g., HATU) and 6 eq. DIEA minimizes racemization .
- Side-chain protection : Avoid using acid-labile groups (e.g., Boc) if TFA is used for Fmoc deprotection .
- Real-time monitoring : LC-MS tracks incomplete couplings, prompting double couplings for sterically hindered residues .
Q. How can the guanidine-like moiety be functionalized for targeted drug delivery applications?
- Methodological Answer :
- Post-synthetic modification : React the amino(dimethylamino)methylidene group with electrophiles (e.g., bromodifluoromethoxy derivatives) to introduce bioorthogonal handles .
- Conjugation efficiency : Assess via ¹⁹F NMR (for fluorinated adducts) or MALDI-TOF MS for mass shifts .
Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks, distinguishing between regioisomers (e.g., para vs. meta substituents) .
- X-ray crystallography : Resolves absolute stereochemistry disputes when optical rotation data are inconclusive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
